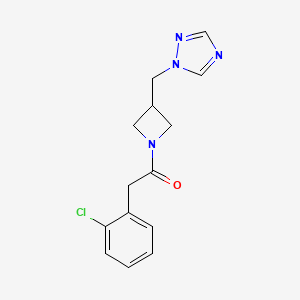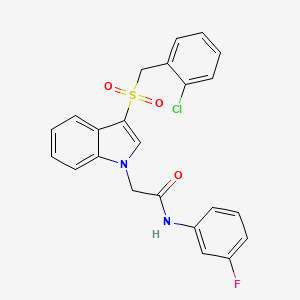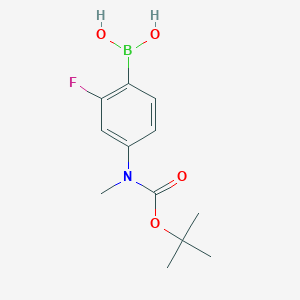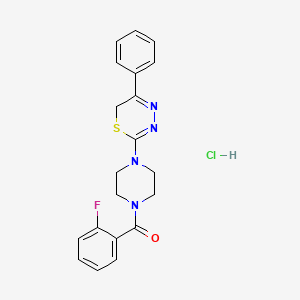
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has gained attention as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit mTOR signaling, which is involved in cell growth, proliferation, and survival.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various methods for synthesizing azetidinone derivatives, including those related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one". For instance, azetidinones have been prepared through reactions involving Schiff base derivatives, demonstrating their potential in rapid and efficient synthesis under microwave-assisted conditions. These compounds are noted for their pharmacological activity, including antibacterial and antifungal properties against a range of pathogens (K. Mistry & K. R. Desai, 2006).
Pharmacological Evaluation
The pharmacological relevance of azetidinone derivatives has been extensively evaluated, particularly their antimicrobial efficacy. Azetidinones synthesized from 3-methyl-1H-pyrazol-5(4H)-one have shown promising antibacterial activities against various bacterial strains, highlighting their potential in addressing microbial resistance (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012). Furthermore, indolyl azetidinones have been investigated for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and reduced ulcerogenic potential (R. Kalsi et al., 1990).
Catalytic Applications
Azetidinone derivatives have also been explored for their catalytic applications. Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, for example, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the compound's potential as a chiral ligand in asymmetric synthesis (Mincan Wang et al., 2008).
Antifungal Activity
The antifungal potential of azetidinone derivatives, particularly against agricultural pathogens, has been documented. Novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives synthesized have exhibited significant antifungal activities, comparable to existing antifungal agents, thereby offering new avenues for crop protection (Yi-An Ruan et al., 2011).
Structural Characterization
The structural characterization of azetidinone derivatives has facilitated a deeper understanding of their chemical properties. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been elucidated, providing insights into molecular conformation and stability (Heng-Shan Dong & Guoyong Huo, 2009).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)5-14(20)18-6-11(7-18)8-19-10-16-9-17-19/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQCQWOQGNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)


![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2617051.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)



![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2617064.png)
![1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2617065.png)


![7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2617069.png)